N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(2-methylpyridin-3-yl)methanamine
Description
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(2-methylpyridin-3-yl)methanamine is a synthetic organic compound that features a brominated aromatic ring and a pyridine moiety
Properties
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(2-methylpyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-11-12(5-4-6-19-11)9-18-10-13-7-15(20-2)16(21-3)8-14(13)17/h4-8,18H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREHHVULUWYVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CNCC2=CC(=C(C=C2Br)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(2-methylpyridin-3-yl)methanamine typically involves a multi-step process. One common method includes the bromination of 4,5-dimethoxybenzyl alcohol followed by a coupling reaction with 2-methyl-3-pyridylamine. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .
Chemical Reactions Analysis
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(2-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Scientific Research Applications
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(2-methylpyridin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(2-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The brominated aromatic ring and pyridine moiety allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activity .
Comparison with Similar Compounds
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(2-methylpyridin-3-yl)methanamine can be compared with similar compounds such as:
N-[(2-chloro-4,5-dimethoxyphenyl)methyl]-1-(2-methylpyridin-3-yl)methanamine: This compound features a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(2-ethylpyridin-3-yl)methanamine: The ethyl group on the pyridine ring can influence the compound’s binding affinity and selectivity towards biological targets.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
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